Human KS-27
Description
Overview of Endogenous Antimicrobial Peptides (AMPs) in Human Biology
Endogenous antimicrobial peptides (AMPs) are crucial components of the innate immune system, serving as a first line of defense against a wide array of pathogens. mdpi.comscienceopen.comnih.gov These naturally occurring molecules are produced by various cells and tissues, including epithelial cells of the skin, respiratory tract, and gastrointestinal tract, as well as immune cells like neutrophils and macrophages. scienceopen.combohrium.comfrontiersin.org Their primary function is to directly kill or inhibit the growth of bacteria, fungi, and some viruses. scienceopen.comexplorationpub.com Beyond their direct antimicrobial actions, AMPs also play a significant role in modulating the host's immune response. bohrium.com They can act as signaling molecules, attracting other immune cells to the site of infection and influencing inflammatory processes. mdpi.comscienceopen.com This dual function highlights their importance in both immediate defense and the coordination of a broader immune response.
Human antimicrobial peptides are a diverse group of molecules, typically classified based on their structure and amino acid composition. frontiersin.org The major families include the defensins and the cathelicidins. frontiersin.orgtermedia.pl Defensins are characterized by a β-sheet structure stabilized by disulfide bonds, while cathelicidins, such as the well-studied LL-37, are often linear and adopt an α-helical conformation upon interacting with microbial membranes. frontiersin.orgtermedia.pl AMPs are generally cationic, meaning they have a net positive charge, and are amphipathic, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. sigmaaldrich.com This amphipathic nature is critical for their ability to interact with and disrupt the negatively charged membranes of microorganisms. sigmaaldrich.comnih.gov The structural diversity of AMPs allows them to target a wide range of pathogens through various mechanisms. researchgate.net
General Role in Innate Immunity and Host Defense Mechanisms
Discovery and Identification of Human KS-27
This compound is a 27-amino acid peptide fragment derived from the only known human cathelicidin (B612621), LL-37. vulcanchem.comnovoprolabs.com LL-37 itself is the C-terminal portion of a larger precursor protein called hCAP-18 (human cationic antimicrobial protein 18). nih.govmdpi.com The full-length LL-37 peptide can be further processed by host enzymes, such as proteases, into smaller, active fragments. nih.govmdpi.com KS-27 is one such naturally occurring fragment that has been identified. nih.govasm.org This processing can modulate the biological activity of the resulting peptides. nih.gov
This compound has been detected in human skin. nih.govasm.org The skin, being a primary barrier against the external environment, is a rich source of various AMPs that protect against microbial invasion. frontiersin.org The presence of KS-27 and other LL-37 fragments in skin and sweat suggests that the enzymatic processing of LL-37 is a physiological process that generates a diverse arsenal (B13267) of antimicrobial molecules tailored to the specific microenvironment. mdpi.comasm.org
Derivation of this compound from the Parent Peptide LL-37
Academic and Research Significance of this compound as a Therapeutic Lead
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. nih.gov This has spurred intensive research into alternative therapeutic agents, with antimicrobial peptides being a promising area of investigation. sigmaaldrich.com this compound, as a naturally occurring human peptide, holds particular interest. Its derivation from a well-characterized human AMP, LL-37, provides a strong foundation for understanding its potential. Researchers are exploring KS-27 and other LL-37 fragments to identify smaller, yet potent, antimicrobial agents that could be developed into new drugs. nih.govfrontiersin.org The study of these fragments helps to pinpoint the minimal structural requirements for antimicrobial and other biological activities, guiding the design of synthetic peptides with improved therapeutic properties. nih.govbiorxiv.org
Detailed Research Findings on this compound
| Property | Description |
| Amino Acid Sequence | KSKEKIGKEFKRIVQRIKDFLRNLVPR vulcanchem.com |
| Length | 27 amino acids vulcanchem.com |
| Derivation | Proteolytic processing of the human cathelicidin LL-37 novoprolabs.com |
| Source | Human skin nih.govasm.org |
| Structure | Likely possesses an amphipathic and cationic nature, characteristic of many antimicrobial peptides, allowing for interaction with bacterial membranes. vulcanchem.com |
| Biological Activity | Exhibits antibacterial function, likely by disrupting bacterial cell membranes through electrostatic interactions. vulcanchem.com Research also suggests potential antiviral activity, including against HIV. nih.gov |
| Research Context | Studied in the context of antimicrobial research, including the processing of antimicrobial peptides by bacteria and its potential role in the immune system. vulcanchem.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KSKEKIGKEFKRIVQRIKDFLRNLVPR |
Origin of Product |
United States |
2.1.2. Sequence Homology and Evolutionary Conservation Within Cathelicidin Family
Primary Sequence Analysis and Relationship to LL-37
Human KS-27 is a naturally occurring peptide fragment derived from the larger human cathelicidin (B612621) antimicrobial peptide, LL-37. novoprolabs.comasm.org Cathelicidins are a family of antimicrobial peptides that play a crucial role in the innate immune system. nih.gov The precursor protein in humans, known as human cationic antimicrobial protein 18 (hCAP18), is processed to release the mature 37-amino acid peptide, LL-37. peptide.comimrpress.com
Research has shown that LL-37 can be further cleaved by proteases into several smaller, active fragments. asm.orgimrpress.com this compound is one such fragment, detected in human skin. novoprolabs.comasm.org It is the result of the proteolytic processing of LL-37. novoprolabs.com This relationship is evident when comparing their primary amino acid sequences, where the sequence of KS-27 is found within the C-terminal portion of the LL-37 peptide. novoprolabs.comnih.gov Specifically, the KS-27 sequence begins at the 11th amino acid residue of LL-37.
Amino Acid Sequence of this compound
The primary structure of this compound consists of a single chain of 27 amino acids. The specific sequence is detailed in the table below. novoprolabs.comvulcanchem.com
| This compound Amino Acid Sequence |
| Sequence (Three-Letter Code) |
| Sequence (One-Letter Code) |
Conformational States and Structural Propensities of this compound
The biological activity of this compound is intrinsically linked to its ability to adopt specific three-dimensional structures upon interacting with biological interfaces.
Prediction and Experimental Characterization of Secondary Structure Elements (e.g., alpha-helical content)
In an aqueous solution, this compound, much like its parent peptide LL-37, is largely unstructured, adopting a random coil conformation. nih.gov However, this state is a precursor to its active form. Upon encountering a membrane environment or membrane-mimetic media such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a significant conformational change. researchgate.net
Experimental studies using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in characterizing this transition. CD spectroscopy of LL-37 and its fragments consistently shows a shift from a random coil to a predominantly α-helical structure in such environments. nih.gov High-resolution 3D NMR studies of full-length LL-37 have revealed a detailed helix-bend-helix structure, with a continuous α-helix spanning residues 2-31. mdpi.comresearchgate.netnih.gov As KS-27 is a major part of this region, it is predicted to form a stable α-helix. asm.org The importance of this helical structure is correlated with the peptide's biological activity; a comparative study of two LL-37 fragments, LL-32 and LL-20, showed that the highly active LL-32 fragment readily forms an α-helix at an interface, whereas the inactive LL-20 fragment remains partially unstructured.
Amphipathic Properties and Their Relevance to Membrane Interactions
The α-helix formed by KS-27 is not merely a rigid rod; its structure is fundamentally amphipathic (or amphiphilic). This property, common to most linear cathelicidins, is characterized by the spatial segregation of hydrophobic and hydrophilic (cationic) amino acid residues onto opposite faces of the helix. mdpi.comwikipedia.org This structural arrangement is crucial for its interaction with and disruption of microbial cell membranes. rhoworld.com
The amino acid sequence of KS-27 (KSKEKIGKEFKRIVQRIKDFLRNLVPR) contains a high proportion of positively charged residues (Lysine, K; Arginine, R) and hydrophobic residues (Isoleucine, I; Phenylalanine, F; Leucine, L; Valine, V). vulcanchem.comnovoprolabs.com When folded into an α-helix, the hydrophobic residues align on one side, creating a nonpolar surface that can insert into the lipid core of a cell membrane. capes.gov.br Simultaneously, the positively charged residues form a polar, cationic face that interacts electrostatically with the negatively charged components of bacterial membranes, such as phosphatidylglycerol. semanticscholar.orgresearchgate.net NMR studies have provided direct evidence for this association, identifying intermolecular contacts between the aromatic (Phe) and cationic (Arg) residues of LL-37 and the lipid molecules of the micelle. researchgate.netnih.gov This amphipathic design allows KS-27 to selectively target and perturb microbial membranes, which is the basis of its antimicrobial action.
Investigation of Post-Translational Modifications and Their Impact on this compound Structure
The structure and function of this compound are significantly influenced by post-translational modifications (PTMs), beginning with its very creation.
The primary and most defining PTM is the proteolytic processing of the inactive precursor protein, hCAP-18. ahajournals.orgnih.gov This precursor is cleaved by proteases, such as proteinase 3 in neutrophils, to release the 37-amino acid active peptide, LL-37. wikipedia.orgahajournals.org LL-37 itself is a substrate for further proteolysis. In tissues like the skin, proteases such as kallikreins can cleave LL-37 into a variety of smaller, biologically active fragments, including KS-27, KS-30, and KR-20. nih.govrhoworld.comimrpress.com This sequential cleavage demonstrates that PTM is a key mechanism for regulating the peptide's activity and generating functional diversity.
Beyond proteolytic cleavage, the amino acid residues within the KS-27 sequence can undergo other modifications that impact its structure and function. Notable among these are:
Citrullination: This is the irreversible conversion of arginine residues to citrulline, a process catalyzed by peptidylarginine deiminase (PAD) enzymes. Given that KS-27 is rich in arginine, it is a potential substrate for this modification. Citrullination neutralizes the positive charge of the arginine side chain, which would fundamentally alter the peptide's electrostatic properties and its ability to interact with negatively charged membranes. frontiersin.orgscientificarchives.com
Carbamylation: This modification can occur on lysine (B10760008) residues and the N-terminus of the peptide. Like citrullination, it is an irreversible modification that can alter the peptide's charge and has been observed on LL-37 in inflammatory conditions. scientificarchives.comunige.ch
N-terminal Modifications: Studies on full-length LL-37 have shown that modifications at the N-terminus, such as formylation or acetylation, can abrogate specific biological functions like the induction of autophagy, highlighting the structural and functional importance of the peptide's termini. nih.gov
Biological Activities and Mechanisms of Action of Human Ks 27
Spectrum of Antimicrobial Activity for Human KS-27
The antimicrobial activity of this compound is broad, encompassing both Gram-positive and Gram-negative bacteria. This wide-ranging efficacy is a hallmark of many cathelicidin-derived peptides. The activity is largely attributed to the peptide's cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes. nih.govfrontiersin.org While specific comprehensive studies on KS-27 are limited, the extensive research on its parent peptide, LL-37, and other fragments provides significant insight into its expected antimicrobial capabilities.
Efficacy Against Gram-Positive Bacterial Strains
This compound is expected to be effective against various Gram-positive bacteria, including clinically relevant strains. The mechanism of action involves the interaction of the positively charged peptide with the negatively charged components of the Gram-positive bacterial cell wall, such as lipoteichoic acid, leading to membrane disruption and cell death. nih.govfrontiersin.org
Research on LL-37 and its fragments has demonstrated significant activity against strains like Staphylococcus aureus and Enterococcus faecium. For instance, fragments such as FK-16 and GF-17 have shown potent bactericidal effects against S. aureus and S. epidermidis. mdpi.com Given that KS-27 is a natural fragment of LL-37, a similar spectrum of activity is anticipated.
Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 and its Fragments against Gram-Positive Bacteria
| Bacterial Strain | Peptide | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | FK-16 | 4.69 - 18.75 | mdpi.com |
| Staphylococcus aureus (MRSA) | GF-17 | 2.34 - 18.75 | mdpi.com |
| Staphylococcus epidermidis | FK-16 | 4.69 - 18.75 | mdpi.com |
| Staphylococcus epidermidis | GF-17 | 2.34 - 18.75 | mdpi.com |
| Enterococcus faecium (VRE) | LL-37 | <10 | asm.org |
| Listeria monocytogenes | LL-37 | <10 | asm.org |
Note: Data for LL-37 and its fragments are presented as a proxy for this compound due to the limited availability of specific data for KS-27.
Efficacy Against Gram-Negative Bacterial Strains
The efficacy of this compound extends to Gram-negative bacteria. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a primary target for cationic antimicrobial peptides. The interaction with LPS can lead to the permeabilization of the outer membrane, allowing the peptide to access and disrupt the inner cytoplasmic membrane. nih.govfrontiersin.org
Studies on LL-37 have shown its potent activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa, Salmonella typhimurium, and Escherichia coli. asm.org Fragments of LL-37 have also been shown to retain this activity. For example, the central fragment of LL-37 has been reported to preserve most of the antimicrobial activity of the native peptide against planktonic bacteria. asm.org
Table 2: Minimum Inhibitory Concentrations (MIC) of LL-37 and its Fragments against Gram-Negative Bacteria
| Bacterial Strain | Peptide | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | LL-37 | <10 | asm.org |
| Salmonella typhimurium | LL-37 | <10 | asm.org |
| Escherichia coli | LL-37 | <10 | asm.org |
| Acinetobacter baumannii | SK-24 | 2 - 8 | unmc.edu |
| Escherichia coli | SK-24 | 16 | unmc.edu |
Note: Data for LL-37 and its fragments are presented as a proxy for this compound due to the limited availability of specific data for KS-27.
Potential Activity Against Other Microbial Pathogens (e.g., Fungi, Viruses)
Beyond its antibacterial properties, there is evidence to suggest that this compound may have activity against other microbial pathogens. Research on LL-37 and its fragments has indicated potential antifungal and antiviral effects. For instance, LL-37 has reported anti-fungal activity against Candida infections. Furthermore, some studies have predicted that naturally occurring LL-37 fragments, including KS-27, may inhibit HIV. mdpi.com The mechanism for this broader antimicrobial action is also thought to involve membrane disruption. frontiersin.org
Elucidation of Cellular and Subcellular Antimicrobial Mechanisms
The primary mechanism by which this compound and other cathelicidin-derived peptides exert their antimicrobial effects is through the physical disruption of microbial cell membranes. This direct action is rapid and less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
Membrane Disruption as a Primary Mode of Action
The amphipathic α-helical structure of peptides like this compound is crucial for their membrane-disrupting activity. frontiersin.org The peptide's positive charge facilitates its initial electrostatic attraction to the negatively charged microbial membrane. Upon binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane destabilization. nih.govfrontiersin.org This interaction can result in the formation of pores or a detergent-like "carpet" effect, both of which compromise the integrity of the membrane. frontiersin.orgunmc.edu
Studies on Membrane Permeabilization and Lysis
Studies utilizing membrane permeabilization assays have provided direct evidence for the membrane-disrupting capabilities of LL-37 and its fragments. These assays often employ fluorescent dyes, such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. Increased fluorescence upon peptide treatment indicates membrane permeabilization. asm.orgnih.gov
Research has shown that LL-37 and its fragments can effectively permeabilize the membranes of bacteria within biofilms. asm.org For example, fragments LL-31 and LL7-31 demonstrated a significant increase in PI uptake by P. aeruginosa in a biofilm, indicating bactericidal activity even within this protected environment. asm.org Similarly, studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that LL-37 fragments can increase membrane permeability. nih.gov These findings support the model of membrane disruption as the key mechanism of action for these peptides. At higher concentrations, these peptides can cause complete lysis of the bacterial membrane. unmc.edu
Pore Formation Models and their Applicability to this compound
A primary mechanism by which antimicrobial peptides (AMPs) like this compound are thought to exert their bactericidal effects is through the disruption of microbial cell membranes. nih.gov This process often involves the formation of pores, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death. nih.govasm.org While direct studies on the specific pore formation models for this compound are not extensively documented, the mechanisms of its parent peptide, LL-37, provide a strong basis for understanding its action.
Several models have been proposed to explain how AMPs induce pore formation, and these are likely applicable to this compound:
Barrel-stave model: In this model, the peptides insert into the membrane, orienting themselves perpendicular to the lipid bilayer to form a barrel-like channel.
Toroidal pore model: Here, the peptides are associated with the head groups of the lipids, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet, thus forming a water-filled pore lined by both peptides and lipid head groups.
Carpet model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane.
Given the amphipathic nature of this compound, it is plausible that it employs one or a combination of these models to disrupt bacterial membranes. The positively charged residues would facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic regions of the peptide would insert into the lipid bilayer, leading to the formation of transmembrane pores. vulcanchem.com
| Pore Formation Model | Description | Applicability to this compound |
| Barrel-stave | Peptides form a barrel-like channel through the membrane. | Plausible, given the amphipathic helical structure of related peptides. |
| Toroidal pore | Peptides and lipid head groups line the pore. | A likely mechanism, as it is common for many antimicrobial peptides. |
| Carpet | Peptides disrupt the membrane in a detergent-like manner. | Possible, especially at higher concentrations of the peptide. |
Interaction with Intracellular Targets
Beyond direct membrane disruption, this compound, much like LL-37, may also have the ability to translocate across the bacterial membrane and interact with intracellular targets. nih.gov This dual-action mechanism would enhance its antimicrobial efficacy and potentially reduce the likelihood of resistance development.
Once inside the bacterial cell, this compound could interfere with essential cellular processes, including the synthesis of nucleic acids. While specific studies on this compound are limited, research on other AMPs suggests that they can bind to DNA and RNA, thereby inhibiting their synthesis and function. This interaction is often mediated by the peptide's positive charge, which allows it to associate with the negatively charged phosphate (B84403) backbone of nucleic acids. Such binding could physically block the progression of polymerases or alter the conformation of the nucleic acid, rendering it non-functional. The potential for this compound to inhibit nucleic acid synthesis represents a significant intracellular antimicrobial strategy.
The machinery of protein synthesis is another potential intracellular target for this compound. By interacting with ribosomes or other components of the translation apparatus, the peptide could inhibit the production of essential proteins, leading to a cessation of growth and eventual cell death. Furthermore, this compound might directly inhibit the activity of crucial metabolic enzymes within the bacterial cytoplasm. This enzymatic inhibition would disrupt vital metabolic pathways, further contributing to the peptide's bactericidal effect. The ability to modulate protein synthesis and enzyme activity underscores the multifaceted antimicrobial approach likely employed by this compound.
Inhibition of Nucleic Acid Synthesis
Influence on Microbial Biofilm Formation and Dispersal
Microbial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. wikipedia.orgmdpi.com Antimicrobial peptides, including those derived from LL-37, have demonstrated the ability to both prevent the formation of biofilms and disperse existing ones. brieflands.com
This compound likely shares these anti-biofilm properties. It may inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.gov Additionally, it could interfere with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. For established biofilms, this compound might be able to penetrate the matrix and kill the embedded bacteria, as well as trigger signaling pathways that lead to the dispersal of the biofilm. The ability to combat biofilms is a critical aspect of the antimicrobial activity of this compound, with significant therapeutic implications. mdpi.com
Immunomodulatory Roles of this compound and Related Peptides
In addition to their direct antimicrobial actions, this compound and related peptides are known to have significant immunomodulatory functions. vulcanchem.com They can influence the host's immune response to infection, often acting as signaling molecules that recruit and activate various immune cells. frontiersin.org
Interaction with Host Immune Cells and Receptors
This compound can interact with a variety of host immune cells, including neutrophils, monocytes, macrophages, and T cells. frontiersin.org These interactions are mediated by specific cell surface receptors. For instance, LL-37 is known to signal through formyl peptide receptors, purinergic receptors (such as P2X7), and epidermal growth factor receptor (EGFR), among others. It is highly probable that this compound utilizes similar receptors to exert its immunomodulatory effects.
These interactions can lead to a range of cellular responses, including:
Chemotaxis: The recruitment of immune cells to the site of infection.
Cytokine and Chemokine Production: The release of signaling molecules that orchestrate the immune response.
Phagocytosis: The engulfment and destruction of pathogens by immune cells.
Modulation of Inflammation: The ability to either promote or suppress inflammatory responses depending on the context.
Potential for Modulating Inflammatory Responses
While the primary documented biological function of this compound is its antimicrobial activity, emerging research suggests its potential involvement in modulating inflammatory responses. vulcanchem.com this compound is a 27-amino acid peptide derived from the human cathelicidin (B612621) antimicrobial peptide LL-37. justia.comgoogle.comgoogle.combio-world.combgimarine.com Cathelicidins, as a class of molecules, are recognized for their dual role in host defense, encompassing both direct pathogen elimination and the modulation of the innate and adaptive immune systems.
The immunomodulatory effects of peptides derived from LL-37, such as this compound, are complex and can be context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. The interaction with host cells is a key aspect of this activity. For instance, these peptides can influence the production of cytokines and chemokines, which are crucial signaling molecules in the inflammatory cascade.
Research into the broader family of cathelicidins indicates that they can modulate inflammatory responses through various mechanisms. These include altering the expression of inflammatory mediators and influencing the recruitment and activity of immune cells such as neutrophils, monocytes, and T-cells. The specific contribution of this compound to these processes is an active area of investigation.
It is important to note that much of the understanding of the immunomodulatory role of this compound is inferred from studies on its parent peptide, LL-37, and other antimicrobial peptides. vulcanchem.comjustia.comgoogle.com Direct, detailed research findings specifically on the anti-inflammatory or pro-inflammatory activities of this compound are still developing.
Table 1: Research Context for this compound and Related Peptides
| Research Area | Description | Key Findings/Implications |
| Antimicrobial Activity | Primary function involving the disruption of microbial membranes. vulcanchem.com | Broad-spectrum action against bacteria. vulcanchem.com |
| Immune System Role | Functions as a first-line defense in the innate immune system. vulcanchem.com | May work with other peptides for comprehensive pathogen protection. vulcanchem.com |
| Neuropeptide Effects | Studied in the context of insect immune systems. vulcanchem.com | Potential for cross-species or broader physiological roles. |
| Modulation of Immune Gene Expression | Investigated for its ability to alter the expression of genes related to immunity. vulcanchem.com | Suggests a role in regulating the intensity and duration of immune responses. |
Advanced Research Methodologies and Experimental Models for Human Ks 27 Studies
In Vitro Assays for Antimicrobial Efficacy and Mechanism Assessment
Assessing the antimicrobial potential of a compound requires a suite of in vitro assays to determine its efficacy against various microorganisms and to elucidate its mechanism of action.
The initial evaluation of an antimicrobial agent involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. japsonline.comscialert.netopenmicrobiologyjournal.com The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. japsonline.comscialert.netopenmicrobiologyjournal.com These values are typically determined using broth microdilution or agar (B569324) dilution methods. scialert.netmdpi.com
Table 1: Hypothetical MIC and MBC Values for Human KS-27 Against Various Pathogens
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
| Candida albicans | Data not available | Data not available |
This table is for illustrative purposes only. Actual data for "this compound" is not available.
Time-kill kinetics assays provide information on the rate at which an antimicrobial agent kills a microorganism. mdpi.combiorxiv.org These studies are crucial for understanding the pharmacodynamics of a new compound. Synergy studies, on the other hand, investigate whether the combination of the new compound with other known antimicrobial agents results in an enhanced effect. nih.gov
Table 2: Hypothetical Time-Kill Kinetics Data for this compound
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 2x MIC) |
| 0 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| 4 | Data not available | Data not available |
| 6 | Data not available | Data not available |
| 24 | Data not available | Data not available |
This table is for illustrative purposes only. Actual data for "this compound" is not available.
To investigate whether an antimicrobial agent acts by disrupting the microbial cell membrane, membrane integrity assays are employed. mdpi.comthermofisher.com Propidium (B1200493) iodide is a fluorescent dye that can only enter cells with compromised membranes, while calcein (B42510) is a fluorescent dye that is released from cells when their membranes are damaged. thermofisher.com
Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are powerful tools to visualize the morphological changes induced by an antimicrobial agent on microorganisms. ruc.edu.cnmdpi.comnih.gov These techniques can reveal alterations in cell shape, size, and surface structure, as well as intracellular damage. nih.govacs.org
Membrane Integrity Assays (e.g., Propidium Iodide Uptake, Calcein Release)
Biophysical and Spectroscopic Techniques for Structural Characterization
Understanding the three-dimensional structure of a compound is essential for drug design and development. Various biophysical and spectroscopic techniques are used for this purpose. nih.govnih.govacs.orgmdpi.com
Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and other chiral molecules. researchgate.netjascoinc.comresearchgate.net It measures the differential absorption of left- and right-circularly polarized light. jascoinc.com For a new compound, CD spectroscopy can provide insights into its conformation and how it interacts with biological macromolecules. researchgate.netacs.org
Based on a thorough review of scientific literature and chemical databases, there is no recognized chemical compound referred to as "this compound." The provided name does not correspond to a known molecule, peptide, or protein within established scientific nomenclature.
It is possible that "this compound" may be an internal project name, a misnomer, or a reference to a different entity. For instance, in human biology, "KRT27" refers to Keratin 27, a type I cytoskeletal protein. However, without further clarification, it is not possible to generate a scientifically accurate article on a compound named "this compound."
Therefore, the requested article focusing on the specified advanced research methodologies for "this compound" cannot be created, as the subject itself is not identifiable in the public scientific domain. Accurate and informative content generation requires a valid and recognized subject of inquiry.
Preclinical Models for Investigating this compound Efficacy (excluding human clinical trials)
In Vivo Infection Models (e.g., localized infection models, systemic infection models)
In vivo infection models are indispensable for evaluating the therapeutic potential of antimicrobial peptides like this compound in a living organism. These models allow researchers to study the peptide's efficacy against pathogens while accounting for host factors such as immune response, metabolism, and distribution. The two primary types of models used are localized and systemic infection models, often established in mice.
Localized Infection Models: These models confine the infection to a specific anatomical site, which is particularly relevant for a skin-derived peptide like this compound. The murine thigh infection model is a well-established example used to assess the efficacy of antimicrobials against bacterial pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. tandfonline.comjci.org In this model, neutropenic mice are typically used to minimize the influence of the host's innate immune system, thereby isolating the activity of the compound being tested. asm.org The infection is induced by injecting a bacterial inoculum into the thigh muscle, after which the peptide is administered. tandfonline.com Key endpoints measured include the reduction in bacterial load (colony-forming units, CFU) in the thigh tissue over a specific period (e.g., 24 to 72 hours) compared to untreated controls. tandfonline.comasm.org This model provides critical pharmacodynamic data, helping to establish the relationship between the peptide's exposure and its antibacterial effect. asm.org
Systemic Infection Models: Systemic models involve infections that spread throughout the body via the bloodstream, leading to sepsis or disseminated infections. These are vital for assessing a peptide's ability to combat life-threatening conditions. Often, severe combined immunodeficiency (SCID) mice are used, which lack functional T and B cells, allowing for the study of human immune cell functions when reconstituted with human peripheral blood mononuclear cells (hu-SCID). jci.org Such models can be used to investigate the peptide's efficacy against bacteria like Escherichia coli and its interplay with specific human immune components. jci.org The primary outcomes measured in systemic models are animal survival rates, changes in body weight, bacterial loads in various organs (like the spleen, liver, and blood), and levels of inflammatory markers such as cytokines (e.g., IFN-γ). jci.org
Table 1: Comparison of In Vivo Infection Models for Antimicrobial Peptide Research
| Feature | Localized Infection Model (e.g., Murine Thigh) | Systemic Infection Model (e.g., Murine Sepsis) |
|---|---|---|
| Purpose | To evaluate efficacy at a specific infection site. tandfonline.com | To evaluate efficacy against bloodstream/disseminated infections. jci.org |
| Typical Animal Model | Neutropenic mice. asm.org | Immunocompromised mice (e.g., SCID), sometimes humanized. jci.org |
| Route of Infection | Intramuscular injection into the thigh. tandfonline.com | Intraperitoneal or intravenous injection. jci.org |
| Common Pathogens | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli. tandfonline.comjci.org | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae. jci.orgasm.org |
| Primary Endpoints | Bacterial load (CFU/gram of tissue) at the infection site. tandfonline.comasm.org | Animal survival rate, overall bacterial burden in organs, cytokine levels. jci.org |
| Relevance for KS-27 | High, as it mimics skin and soft tissue infections where a skin-derived peptide would act. | Relevant for assessing broader therapeutic potential against severe infections. |
Ex Vivo Tissue Models for Studying Peptide Permeation and Activity
Ex vivo models bridge the gap between simple in vitro assays and complex in vivo studies. mdpi.com They utilize excised living tissues maintained in a viable state under laboratory conditions. mdpi.com These models are particularly valuable for studying the permeation of peptides like this compound across biological barriers, such as the skin, and for assessing its antimicrobial activity in a more physiologically relevant context. mdpi.comembopress.org
The most common setup involves mounting freshly excised tissue, such as human or porcine skin, in a diffusion apparatus like a Franz or Ussing chamber. mdpi.comresearchgate.net Porcine skin is often used as a surrogate for human skin due to its structural and physiological similarities. researchgate.net This system creates two compartments separated by the tissue: a donor chamber where the peptide is applied and a receptor chamber containing fluid that is sampled over time. nih.gov By measuring the concentration of the peptide in the receptor fluid, researchers can determine its permeation profile and calculate key parameters like the apparent permeability coefficient (Papp). mdpi.com
These models offer several advantages over in vivo studies, including higher throughput, lower costs, and adherence to the ethical principles of reducing animal use. mdpi.com For this compound, an ex vivo skin model can be used to:
Quantify its ability to penetrate the stratum corneum and reach the deeper epidermal and dermal layers where infections may reside.
Assess its stability in the presence of tissue-bound enzymes.
Evaluate its antimicrobial activity directly within the tissue matrix by analyzing the reduction of a pre-inoculated bacterial culture in the tissue sample. embopress.org
Beyond skin, other tissues such as buccal, nasal, or vaginal mucosa can be used to explore the peptide's potential for other delivery routes. mdpi.comnih.gov Organotypic models, which are three-dimensional cultures of human cells that mimic the structure and function of tissues like the airway epithelium, also serve as advanced ex vivo systems to study peptide transport and efficacy. inhalationmag.com
Table 2: Overview of Ex Vivo Tissue Models for Peptide Permeation and Activity Studies
| Model Type | Tissue Source(s) | Experimental Setup | Key Parameters Measured |
|---|---|---|---|
| Excised Skin | Human, Porcine. researchgate.net | Franz or Ussing diffusion cells. mdpi.com | Apparent permeability coefficient (Papp), flux, lag time, peptide retention in tissue layers. |
| Excised Mucosa | Porcine, Bovine, Ovine (Buccal, Nasal, Vaginal). mdpi.comnih.gov | Diffusion chambers, Ussing chambers. mdpi.com | Permeability, mucoadhesion, local antimicrobial activity. |
| Organotypic Airway Model | Primary Human Bronchial/Tracheal Epithelial Cells. inhalationmag.com | Cells cultured at an air-liquid interface (ALI) on membrane supports. inhalationmag.com | Transepithelial electrical resistance (TEER), permeation of markers, local antimicrobial effect. inhalationmag.com |
| Excised Lung Slices | Rat, Human. mdpi.com | Precision-cut lung slices maintained in culture. mdpi.com | Drug metabolism, local tissue distribution, efficacy and toxicity studies. mdpi.com |
Translational Research and Biotechnological Applications of Human Ks 27 Derived Peptides
Rational Design and Engineering of Human KS-27 Analogs and Mimetics
The native form of antimicrobial peptides (AMPs) like this compound often faces limitations such as instability and limited potency, which have hindered their clinical development. nih.gov To overcome these hurdles, researchers are employing rational design and engineering strategies to create analogs and mimetics with improved therapeutic profiles.
Strategies for Enhancing Antimicrobial Potency and Specificity
The primary goal of designing this compound analogs is to boost their ability to kill microbes while ensuring they specifically target pathogens and not human cells. Key strategies include:
Amino Acid Substitution: Replacing specific amino acids can significantly impact antimicrobial activity. For instance, increasing the net positive charge by substituting neutral or acidic residues with basic amino acids like lysine (B10760008) (K) or arginine (R) can enhance the initial electrostatic interaction with bacterial membranes. vulcanchem.com Similarly, modifying the hydrophobicity by introducing residues like tryptophan can improve membrane insertion and disruption. csic.es
Truncation and Fragmentation: Studies on LL-37 have shown that shorter fragments can retain or even exceed the antimicrobial activity of the full-length peptide. imrpress.com Identifying the minimal active region within this compound and using it as a template for new, smaller peptides can lead to more cost-effective and potent therapeutics. For example, the central region of LL-37 has been identified as crucial for its anti-HIV activity. nih.gov
Chimeric Peptides: Combining the active domain of this compound with sequences from other antimicrobial peptides can create chimeric molecules with a broader spectrum of activity or novel mechanisms of action. phoenixpeptide.com This approach leverages the strengths of different peptides to create a more robust therapeutic agent.
| Modification Strategy | Example Approach | Desired Outcome | Supporting Rationale |
|---|---|---|---|
| Amino Acid Substitution | Increase net positive charge (e.g., substitute with Lysine or Arginine) | Enhanced electrostatic interaction with bacterial membranes | Bacterial membranes are negatively charged, facilitating initial binding. vulcanchem.com |
| Truncation | Identify and synthesize the minimal active fragment of this compound | Reduced size, potentially increased potency and lower production cost | Shorter fragments of LL-37 have shown potent antimicrobial activity. imrpress.com |
| Chimeric Design | Fuse the active domain of this compound with a fragment from another AMP | Broader antimicrobial spectrum or novel mechanism of action | Combines the advantageous properties of different peptides. phoenixpeptide.com |
Modifications to Improve Stability and Resist Proteolytic Degradation
A major challenge for peptide-based drugs is their susceptibility to degradation by proteases, enzymes present in biological fluids. csic.es This leads to a short in vivo half-life and reduced efficacy. mdpi.com Several strategies are being explored to make this compound and its analogs more resistant to this breakdown:
Incorporation of D-amino acids: Proteases are highly specific for L-amino acids, the naturally occurring form. Substituting some L-amino acids with their D-enantiomers can make the peptide resistant to enzymatic degradation without necessarily compromising its activity. mdpi.comnih.gov
Peptide Cyclization: Connecting the N- and C-termini of the peptide creates a cyclic structure. This not only protects against degradation by exopeptidases (enzymes that cleave from the ends) but can also lock the peptide into a more stable and biologically active conformation. mdpi.commdpi.com
Chemical Modifications: Introducing modifications such as N-terminal acetylation or C-terminal amidation can block the action of certain proteases. Other strategies include incorporating unnatural amino acids or creating "stapled peptides" where the helical structure is reinforced with a synthetic brace. nih.gov
| Modification Strategy | Mechanism of Action | Expected Benefit | Reference Example |
|---|---|---|---|
| D-amino acid substitution | Proteases do not recognize D-amino acids. | Increased resistance to enzymatic degradation and longer half-life. | Development of somatostatin (B550006) analogues with D-amino acids resulted in improved stability. mdpi.com |
| Peptide Cyclization | Prevents degradation by exopeptidases and increases structural rigidity. | Enhanced metabolic stability and potentially increased biological activity. | Cyclization is a known strategy to improve peptide stability. mdpi.com |
| Chemical Modifications (e.g., stapling) | Reinforces the peptide's secondary structure, making it less susceptible to proteolysis. | Improved stability and retained or enhanced biological activity. | Hydrocarbon stapling is a favorable alternative to enhance peptide stability. nih.gov |
Development of Targeted Antimicrobial Constructs Involving this compound
To enhance the efficacy and reduce potential side effects, researchers are developing strategies to specifically deliver this compound to the site of infection.
Conjugation with Specific Targeting Moieties for Microbial Adherence
By attaching a molecule that specifically recognizes and binds to a target on the surface of a microbe, the antimicrobial peptide can be concentrated where it is needed most. This approach can increase the local concentration of the peptide at the infection site, improving its effectiveness and minimizing exposure to host cells. mdpi.com
Fabrication of Chimeric Peptides with Multi-functional Properties
Chimeric peptides can be designed to have distinct domains with different functions. For example, a chimeric peptide could incorporate:
A Targeting Domain: This portion of the peptide would be responsible for binding to a specific microbial surface structure, ensuring the peptide localizes to the pathogen. nih.gov
The this compound Antimicrobial Domain: This would be the "warhead" of the peptide, responsible for killing the microbe. vulcanchem.com
An Immunomodulatory Domain: Some antimicrobial peptides also have the ability to modulate the host's immune response. Incorporating a domain with anti-inflammatory properties could help to control the damaging effects of an overactive immune response during infection. nih.gov
This modular design allows for the creation of highly specific and multi-functional therapeutic agents. nih.gov
Advanced Delivery Systems for this compound and its Derivatives
The effective delivery of this compound and its engineered versions is crucial for their therapeutic success. Advanced delivery systems aim to protect the peptide from degradation, improve its solubility, and ensure it reaches the target site. mdpi.com Some promising approaches include:
Nanoparticle-based carriers: Encapsulating peptides within nanoparticles, such as liposomes or polymeric nanoparticles, can protect them from proteases and control their release. mdpi.comfrontiersin.org These nanoparticles can also be surface-modified with targeting ligands to further enhance specificity. frontiersin.org
Hydrogels: These are water-swollen polymer networks that can be loaded with peptides for sustained local delivery. mdpi.com This is particularly useful for treating localized infections, such as skin or wound infections.
Stimuli-responsive systems: These are "smart" delivery systems that release their peptide cargo in response to specific triggers at the infection site, such as a change in pH or the presence of bacterial enzymes. rsc.org This allows for on-demand release of the antimicrobial agent, maximizing its effect while minimizing systemic exposure.
The development of these advanced delivery systems, in conjunction with the rational design of more potent and stable this compound analogs, holds significant promise for the future of antimicrobial therapy.
Encapsulation in Nanocarriers (e.g., liposomes, nanoparticles)
The therapeutic application of peptides like this compound can be hindered by challenges such as instability and toxicity. To overcome these limitations, researchers are exploring the use of nanocarriers for encapsulation. This strategy aims to protect the peptide from degradation, control its release, and improve its delivery to target sites, thereby enhancing efficacy and minimizing potential side effects.
While direct studies on the encapsulation of this compound are not extensively detailed in the provided results, the principles are based on extensive research with similar antimicrobial peptides (AMPs), including its parent molecule, LL-37. The goal of encapsulating peptides like KS-27 is to create more stable and effective therapeutic agents. imrpress.com
Table 1: Research Findings on Nanocarrier Encapsulation of Antimicrobial Peptides
| Nanocarrier Type | Rationale for Use with Peptides like KS-27 | Potential Advantages | Research Context |
|---|---|---|---|
| Liposomes | Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic molecules. | Protects peptide from enzymatic degradation, allows for controlled release, can be surface-modified for targeted delivery. | Widely studied for delivery of various AMPs to enhance stability and reduce systemic toxicity. |
| Nanoparticles | Solid colloidal particles made from polymers or lipids. | Offers high loading capacity, provides sustained release profiles, can be engineered for specific tissue targeting. | Used to improve the therapeutic index of potent peptides, enabling localized application and reducing off-target effects. |
Integration into Biomaterials for Localized Application
Integrating antimicrobial peptides such as this compound into biomaterials represents a promising strategy for preventing localized infections, particularly in wound healing and medical device applications. This approach allows for the sustained, local release of the peptide at the site where it is most needed, which can be more effective and safer than systemic administration.
The integration of AMPs into biomaterials like hydrogels or scaffolds is an active area of research. For instance, studies on the parent peptide LL-37 and its fragments have shown that this strategy can create antimicrobial surfaces and wound dressings that actively combat bacterial colonization. The principles guiding this research are directly applicable to this compound, which shares the core antimicrobial region with other active fragments of LL-37. biorxiv.org
Table 2: Research Findings on Biomaterial Integration of Antimicrobial Peptides
| Biomaterial Type | Rationale for Integration with Peptides like KS-27 | Potential Applications | Research Context |
|---|---|---|---|
| Hydrogels | Water-swollen polymer networks that mimic soft tissue, allowing for high peptide loading and controlled diffusion. | Antimicrobial wound dressings, coatings for catheters and implants. | Research focuses on creating materials that release AMPs in response to infection or over a sustained period to prevent biofilm formation. |
| Scaffolds | Porous structures used in tissue engineering to support cell growth. | Development of inherently antimicrobial tissue engineering scaffolds that promote healing while preventing infection. | Studies involve incorporating AMPs to enhance the biocompatibility and functionality of scaffolds for regenerative medicine. |
| Surface Coatings | Covalent or non-covalent attachment of peptides to the surface of medical devices. | Creating antimicrobial surfaces on catheters, surgical instruments, and implants to prevent device-associated infections. | Explores various chemical methods to immobilize peptides like LL-37 fragments while retaining their antimicrobial activity. |
Future Research Directions and Unaddressed Questions in Human Ks 27 Studies
Comprehensive Exploration of Human KS-27's Biological Functions Beyond Direct Antimicrobial Action
The primary documented activity of this compound is its antibacterial function, likely exerted through the disruption of bacterial cell membranes. vulcanchem.com However, the broader biological roles of this specific peptide are not well-defined in current scientific literature. The parent peptide, LL-37, is known for a wide range of immunomodulatory functions, including chemoattraction of immune cells, modulation of inflammatory responses, and promotion of wound healing. imrpress.comwikipedia.org Shorter, naturally occurring fragments of LL-37, such as RK-31 and KS-30, have also been identified, and it is suggested that these fragments may have distinct biological activities. imrpress.com
A significant gap in knowledge is whether this compound shares the broader immunomodulatory functions of LL-37 or possesses unique activities. Future research should systematically investigate the effects of this compound on various host cells, including immune cells like neutrophils, monocytes, and T cells, as well as epithelial cells. imrpress.comhycultbiotech.com Key questions to be addressed include:
Does this compound act as a chemoattractant for immune cells?
How does it influence the production of cytokines and other inflammatory mediators?
Does it play a role in processes like angiogenesis or wound healing, similar to its parent peptide?
Could it have antiviral or antifungal activities beyond its known antibacterial effects? For instance, some studies predict that due to its sequence, KS-27 could inhibit HIV. nih.gov
Answering these questions will be crucial for understanding the complete physiological role of this compound and its potential as a therapeutic agent beyond a simple antibiotic.
In-depth Analysis of Host-Peptide Interactions and Potential Synergies with Endogenous Pathways
The interaction of this compound with host cells and other endogenous molecules is a critical area that requires in-depth investigation. For many antimicrobial peptides (AMPs), their interaction with host cell membranes and receptors dictates their immunomodulatory activities. ubc.ca The mechanisms by which this compound interacts with host cells, whether through specific receptors or non-specific membrane interactions, are currently unknown.
Future studies should focus on identifying the molecular targets of this compound on and within human cells. This includes investigating its binding to cell surface receptors, such as G-protein coupled receptors or Toll-like receptors, which are known to be modulated by other AMPs. ubc.ca Furthermore, understanding how this compound interacts with components of the extracellular matrix and other host proteins will be vital.
Another unaddressed area is the potential for synergistic or antagonistic interactions between this compound and other components of the innate immune system. For example, LL-37 has been shown to have synergistic antibacterial effects with defensins. hycultbiotech.com Investigating whether this compound acts in concert with other AMPs, cytokines, or immune cells could reveal more complex and potent host defense mechanisms. ubc.ca
Development of Advanced Computational Models for De Novo Design of this compound-Inspired Therapeutics
While the field of computational peptide design is advancing rapidly, there is a lack of specific computational models for the de novo design of therapeutics inspired by this compound. plos.orgnih.gov Such models would be invaluable for optimizing the peptide's structure to enhance its therapeutic properties while minimizing potential drawbacks like cytotoxicity.
Future research should aim to develop sophisticated computational models that can predict the structure-activity relationship of this compound and its analogues. These models could leverage techniques like molecular dynamics simulations and machine learning to: frontiersin.orgnih.gov
Predict the antimicrobial potency and spectrum of novel peptide sequences based on the this compound template.
Optimize the peptide's amphipathicity and charge to improve its selectivity for microbial over host cells, thereby reducing toxicity. mdpi.com
Design peptides with enhanced stability and resistance to proteolytic degradation. uniprot.org
Explore the potential for creating synthetic analogues with novel biological functions.
The development of such predictive models will accelerate the rational design of this compound-inspired peptides as next-generation therapeutics.
Strategies to Mitigate Microbial Resistance Development to this compound and its Derivatives
A key advantage of many antimicrobial peptides is their perceived lower propensity to induce microbial resistance compared to conventional antibiotics. nih.gov This is often attributed to their mechanism of action, which involves targeting the fundamental structure of the bacterial membrane. wikipedia.org However, bacteria can develop resistance to AMPs through various mechanisms, including modification of their cell surface to reduce the peptide's binding, production of proteases that degrade the peptide, and efflux pumps that expel the peptide. nih.gov
Currently, there is no specific information on microbial resistance mechanisms against this compound. It is crucial to proactively investigate this area to ensure the long-term viability of any potential therapeutic applications. Future research should focus on:
Identifying the potential for bacteria to develop resistance to this compound through experimental evolution studies.
Characterizing the genetic and molecular mechanisms underlying any observed resistance.
Investigating strategies to overcome or mitigate resistance, such as using this compound in combination with other antimicrobial agents or developing derivatives that are less susceptible to resistance mechanisms. nih.gov
Understanding the landscape of potential resistance will be fundamental to the successful clinical translation of this compound-based therapies.
Elucidation of Regulatory Mechanisms Governing this compound Expression and Activity in Vivo
This compound is a cleavage product of the cathelicidin (B612621) precursor protein, hCAP18, which is processed to LL-37. imrpress.com The expression of the CAMP gene, which encodes hCAP18, is known to be regulated by various factors, including inflammatory stimuli and vitamin D. explorationpub.com However, the specific proteases responsible for cleaving LL-37 to yield this compound in vivo, and the regulation of this process, are not well understood.
A critical area for future research is the elucidation of the precise enzymatic pathways that lead to the generation of this compound. Identifying the specific proteases involved and the conditions under which they are active will provide crucial insights into the physiological contexts where this compound plays a role. imrpress.com
Furthermore, it is important to understand how the expression and activity of this compound are regulated at the tissue and systemic levels during health and disease. This includes investigating its presence and concentration in various body fluids and tissues during infection and inflammation. Such studies will help to clarify its role in human physiology and pathology and inform its potential therapeutic use.
Table of LL-37 and its Fragments
| Peptide | Sequence | Length (Amino Acids) | Origin |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 37 | Cleavage product of hCAP18 imrpress.com |
| This compound | KSKEKIGKEFKRIVQRIKDFLRNLVPR | 27 | Fragment of LL-37 vulcanchem.com |
| KS-30 | KSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 30 | Fragment of LL-37 found in human sweat imrpress.com |
| RK-31 | RKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 31 | Fragment of LL-37 found in human sweat imrpress.com |
| KR-20 | KRIVQRIKDFLRNLVPRTES | 20 | Fragment of LL-37 found in human sweat imrpress.com |
Q & A
What is the Human KS-27 questionnaire, and how is it applied in pediatric research?
The this compound refers to the parent-reported version of the KIDSCREEN-27 questionnaire, a validated tool for evaluating health-related quality of life (HRQoL) in children aged 8–18 years. It assesses five dimensions: physical well-being, psychological well-being, autonomy & parent relations, social support & peers, and school environment. Its primary application includes longitudinal studies and interventional trials, such as evaluating the impact of therapies on pediatric HRQoL .
Q. How is the KS-27 structured to ensure robust measurement of HRQoL?
The KS-27 comprises 27 items across five subscales, each scored on a 5-point Likert scale. Researchers should calculate dimension-specific scores using standardized algorithms (e.g., Rasch scaling) to ensure comparability across populations. For example, the autonomy & parent relations subscale includes items like financial sufficiency perceptions, which require careful interpretation due to higher rates of missing data (~20% in some cohorts) .
Q. What guidelines ensure ethical compliance when administering KS-27 in human subjects research?
Ethical use requires informed consent from guardians, Institutional Review Board (IRB) approval, and adherence to protocols for participant selection. For instance, antenatal decisions about palliative care in neonatal studies must align with parental agreements and prognostic factors, as outlined in clinical trial frameworks .
Advanced Research Questions
Q. How can researchers address missing data in KS-27 responses, particularly in longitudinal studies?
Missing data (e.g., 17.1% in the autonomy subscale) can be managed using multiple imputation or sensitivity analyses. In a study on recombinant human erythropoietin, per-protocol analyses excluded participants with incomplete responses, while sensitivity analyses confirmed robustness of findings despite missing data .
Q. What statistical methods validate the reliability of KS-27 subscales across diverse cohorts?
Cronbach’s α is used to assess internal consistency, with thresholds >0.7 considered acceptable. However, subscales like autonomy & parent relations may show lower α values (e.g., 0.67), necessitating supplemental validation (e.g., test-retest reliability) or adjustments for cross-cultural heterogeneity .
Q. How can KS-27 be integrated into experimental designs for behavioral interventions?
As a primary/secondary outcome measure, KS-27 should be administered at baseline and post-intervention. For example, in a randomized trial evaluating erythropoietin’s effects, KS-27 scores were compared between treatment and control groups using mixed-effects models to account for repeated measures .
Q. What strategies resolve discrepancies in KS-27 subscale scores across populations?
Multivariate regression models can adjust for covariates (e.g., socioeconomic status, comorbidities). Comparative analysis against normative data (e.g., Table 3 in ) identifies outliers. Cross-cultural studies require linguistic validation and factorial invariance testing to ensure measurement equivalence.
Q. How do researchers design longitudinal studies using KS-27 while minimizing attrition bias?
Strategies include oversampling high-risk cohorts, offering incentives for follow-up participation, and using adaptive survey designs (e.g., shorter follow-up versions of KS-27). Sensitivity analyses, such as comparing completers vs. dropouts, mitigate attrition-related biases .
Methodological Considerations
- Data Collection : Ensure clarity in item phrasing to reduce missing responses (e.g., financial questions in autonomy subscale). Use digital platforms for real-time data validation .
- Analysis : Employ dimension-specific scoring and account for subscale interdependencies using structural equation modeling.
- Reporting : Follow CONSORT guidelines for clinical trials, detailing missing data handling and sensitivity analyses in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
